molecular formula C106H179F3N26O27S2 B8087372 Ati-2341 (tfa)

Ati-2341 (tfa)

カタログ番号 B8087372
分子量: 2370.8 g/mol
InChIキー: IHMIZWPLCPVYJZ-QKMPYCLESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATI-2341 (tfa) is a potent and functionally selective allosteric agonist of C-X-C chemokine receptor type 4 (CXCR4). It functions as a biased ligand, favoring Gαi activation over Gα13 . It has been studied for its role in intrauterine adhesion (IUA), a common complication in endometrial disorder .


Chemical Reactions Analysis

ATI-2341 (tfa) has been shown to interact with bone marrow-derived mesenchymal stem cells (BMSCs). In a study, endometrial tissues of rats with IUA were treated with BMSCs and ATI-2341 (tfa). The treatment resulted in a significantly decreased level of MMP-9 and an increased expression of TIMP-1 .


Physical And Chemical Properties Analysis

ATI-2341 (tfa) has a molecular weight of 2256.82 . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

  • ATI-2341 TFA in Treating Asherman’s Syndrome :

    • Lv, Ye, and Zheng (2022) explored the role of ATI-2341 TFA in Asherman’s syndrome, particularly its impact on menstrual blood-derived mesenchymal stem cells (MenSCs). They found that ATI-2341 TFA enhances MenSC recruitment and facilitates the proliferation of endometrial epithelial cells, thus promoting uterine repair through the Gi pathway in Asherman's syndrome. This suggests that ATI-2341 TFA could be a valuable therapeutic agent in treating this condition (Lv, Ye, & Zheng, 2022).
  • Impact on Trans Fatty Acids (TFAs) in Health :

    • Uauy et al. (2009) discussed the need to significantly reduce or eliminate industrially produced TFA from the food supply due to health consequences. This review underlines the importance of regulating TFA intake to protect public health (Uauy et al., 2009).
  • Trans Fatty Acids in Insulin Sensitivity and Diabetes :

    • Odegaard and Pereira (2006) examined the relationship between TFAs, insulin resistance, and type 2 diabetes. They concluded that while there is some evidence suggesting high intakes of TFAs might increase the risk for type 2 diabetes, more human research is needed to clarify this association (Odegaard & Pereira, 2006).
  • Analytical Applications in Liquid Chromatography and Mass Spectrometry :

    • Kuhlmann et al. (1995) developed a method to enhance the signal for basic analytes in the presence of TFA in electrospray ionization mass spectrometry (ESI-MS). This method is crucial for improving sensitivity and accuracy in peptide mapping and other applications in mass spectrometry (Kuhlmann et al., 1995).
    • Johnson, Boyes, and Orlando (2013) investigated the use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests, offering an alternative to TFA and improving online reversed-phase liquid chromatography separations (Johnson, Boyes, & Orlando, 2013).

作用機序

ATI-2341 (tfa) activates the inhibitory heterotrimeric G protein (Gi) to promote inhibition of cAMP production and induce calcium mobilization . It has been shown to mediate the differentiation of BMSCs into endometrial epithelial cells, enhancing the repair of damaged endometrium .

Safety and Hazards

ATI-2341 (tfa) is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

ATI-2341 (tfa) has shown promise in the treatment of endometrial disorders. It promotes the differentiation of BMSCs into endometrial epithelial cells, enhances the repair of damaged endometrium, and alleviates IUA . These findings might underlie a foundation for BMSC-based treatment for endometrial disorder .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H178N26O25S2.C2HF3O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5;3-2(4,5)1(6)7/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIZWPLCPVYJZ-QKMPYCLESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H179F3N26O27S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ati-2341 (tfa)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。